1-methyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-1,2,3-triazole-4-carboxamide
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Description
1-methyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C14H15N7O and its molecular weight is 297.322. The purity is usually 95%.
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Mechanism of Action
Target of Action
For instance, some pyridine derivatives bind with high affinity to multiple receptors .
Mode of Action
The mode of action would depend on the specific biological target. For example, some pyridine derivatives can inhibit enzymes or modulate receptor activity .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Many heterocyclic compounds are involved in a wide range of biochemical processes .
Pharmacokinetics
Heterocyclic compounds like pyridines, pyrazoles, and triazoles generally have good bioavailability due to their ability to form hydrogen bonds with biological molecules .
Result of Action
The molecular and cellular effects would depend on the specific biological targets and pathways affected by the compound. Some pyridine and triazole derivatives have shown antiviral, anti-inflammatory, and anticancer activities .
Properties
IUPAC Name |
1-methyl-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7O/c1-20-10-13(18-19-20)14(22)16-6-7-21-9-12(8-17-21)11-2-4-15-5-3-11/h2-5,8-10H,6-7H2,1H3,(H,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCEQAPIDVDWTND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCCN2C=C(C=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.